Phenylalanine-N-sulfonamide

説明

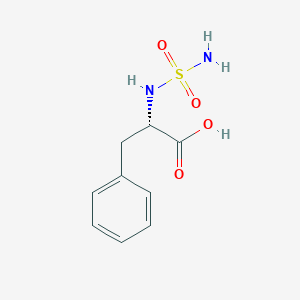

Structure

3D Structure

特性

分子式 |

C9H12N2O4S |

|---|---|

分子量 |

244.27 g/mol |

IUPAC名 |

(2S)-3-phenyl-2-(sulfamoylamino)propanoic acid |

InChI |

InChI=1S/C9H12N2O4S/c10-16(14,15)11-8(9(12)13)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,12,13)(H2,10,14,15)/t8-/m0/s1 |

InChIキー |

PHGMHLLGXKQIDY-QMMMGPOBSA-N |

異性体SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)N |

正規SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)N |

製品の起源 |

United States |

Synthetic Methodologies for Phenylalanine N Sulfonamide Derivatives

Classical and Contemporary Synthetic Pathways

The construction of the core phenylalanine-N-sulfonamide scaffold and its subsequent elaboration into more complex structures relies on a variety of established and modern synthetic reactions. These methods provide the foundation for accessing a broad spectrum of derivatives with tailored properties.

Reaction of Sulfonyl Chlorides with Phenylalanine or its Derivatives

A fundamental and widely utilized method for the synthesis of N-sulfonylated phenylalanine derivatives is the reaction between a sulfonyl chloride and the amino group of phenylalanine or its esters. wikipedia.org This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Commonly used bases include organic amines like triethylamine, and the reaction is often conducted in aprotic solvents such as dichloromethane (B109758) or acetonitrile. The temperature is generally controlled, often starting at 0°C and then allowing the reaction to proceed at room temperature. For instance, N-(1-naphthalenesulfonyl)-L-phenylalanine is synthesized by reacting L-phenylalanine with 1-naphthalenesulfonyl chloride under basic conditions. Similarly, the reaction of 4-nitrobenzenesulfonyl chloride with phenylalanine in a basic aqueous medium yields ((4-nitrophenyl)sulfonyl)phenylalanine. researchgate.net

The reactivity of the sulfonyl chloride and the specific reaction conditions can be modulated to achieve the desired product in good yield. This direct sulfonylation approach is a cornerstone in the synthesis of this class of compounds due to its simplicity and the commercial availability of a wide variety of sulfonyl chlorides.

Chiral Pool Synthesis Approaches Utilizing L- or D-Phenylalanine as Starting Materials

The inherent chirality of phenylalanine makes it an excellent starting material for chiral pool synthesis, allowing for the creation of enantiomerically pure or enriched sulfonamide derivatives. This approach leverages the stereochemistry of the naturally occurring L-phenylalanine or the synthetically available D-phenylalanine to introduce a defined stereocenter into the target molecule.

For example, novel enantiopure 1,2,4-triazole-3-thiones bearing a benzenesulfonamide (B165840) moiety have been synthesized starting from D-phenylalanine methyl ester and L-phenylalanine ethyl ester. nih.gov This multi-step process capitalized on the chirality of the initial amino acid esters to produce the final chiral products. nih.gov The use of chiral pool starting materials is a powerful strategy to avoid the need for chiral separations or asymmetric synthesis at later stages, which can be complex and costly.

Esterification and Amide Bond Formation Strategies for Conjugates

To create more complex this compound conjugates, esterification and amide bond formation reactions are frequently employed. These reactions allow for the attachment of various molecular fragments to the carboxylic acid or the sulfonamide moiety, expanding the structural diversity and potential biological activity of the resulting compounds.

Esterification of the carboxylic acid group of N-sulfonylated phenylalanine is a common strategy. For instance, phenylalanine can first be esterified to its methyl or ethyl ester, which can then be reacted with a sulfonyl chloride. researchgate.netscholarsresearchlibrary.com Alternatively, the N-sulfonylated phenylalanine can be esterified in a subsequent step.

Amide bond formation is another critical tool. This is often achieved by activating the carboxylic acid group of the N-sulfonylated phenylalanine using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBop (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), followed by reaction with an amine. nih.gov This approach has been used to synthesize a series of phenylalanine derivatives with various amine fragments attached. nih.gov For example, a series of phenylalanine-derived carboxamides were synthesized by reacting an intermediate, ((4-nitrophenyl)sulfonyl)phenylalanine, with various cyclic amines using phenylboronic acid as a coupling agent. researchgate.net These conjugation strategies are essential for building larger, more complex molecules with specific functionalities.

Multi-step Synthetic Schemes for Complex Phenylalanine-Sulfonamide Conjugates

The synthesis of complex phenylalanine-sulfonamide conjugates often requires multi-step reaction sequences. These schemes may involve a combination of the reactions described above, along with other transformations to build intricate molecular architectures.

One example involves the initial protection of phenylalanine, followed by reaction with a sulfonyl chloride, deprotection, and subsequent coupling reactions to introduce additional functionalities. nih.gov For instance, a synthetic route to phenylalanine derivatives involved the reaction of (tert-butoxycarbonyl)-L-phenylalanine with an amine, followed by removal of the Boc protecting group, sulfonylation, and then further amide coupling. nih.gov

Another multi-step approach involved the synthesis of new sulfonamide derivatives conjugated with phenylalanine methyl ester through a maleimide (B117702) spacer. researchgate.net This synthesis included the esterification of phenylalanine, reaction with maleic anhydride (B1165640) to form a carboxylic acid derivative, and finally, amide bond formation with an N-substituted 4-aminobenzenesulfonamide. researchgate.net Similarly, succinamide (B89737) spacers have also been used to conjugate sulfonamide derivatives to phenylalanine esters. scholarsresearchlibrary.com These elaborate synthetic pathways enable the creation of highly tailored molecules designed to interact with specific biological targets.

A series of novel phenylalanine derivatives of sulfonamide were synthesized starting with the creation of two intermediate compounds which were then reacted with each other. The resulting compound was then reacted with hydrazine (B178648) hydrate, and the product of that reaction was subsequently reacted with different aldehydes to produce the final target compounds. jocms.org

| Starting Material | Reagents | Key Transformations | Product Type |

| L-Phenylalanine | 1-Naphthalenesulfonyl chloride, Base | N-Sulfonylation | Simple N-sulfonylated phenylalanine |

| Phenylalanine methyl ester HCl | Maleic anhydride, N-substituted 4-aminobenzenesulfonamides | Amide bond formation | Phenylalanine-sulfonamide conjugate with maleimide spacer researchgate.net |

| (tert-Butoxycarbonyl)-L-phenylalanine | PyBop, Amine, TFA, Sulfonyl chloride, HATU | Protection, Amide coupling, Deprotection, Sulfonylation | Complex Phenylalanine-sulfonamide conjugate nih.gov |

| Phenylalanine | 4-Nitrobenzenesulfonyl chloride, Cyclic amines, Phenylboronic acid | N-Sulfonylation, Amide bond formation | Phenylalanine-derived carboxamides with sulfonamide functionality researchgate.net |

Ugi Four-Component Reaction in Phenylalanine-Containing Peptidomimetic Synthesis

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of complex molecules from simple starting materials. This one-pot reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.

The Ugi-4CR has been successfully applied to the synthesis of phenylalanine-containing peptidomimetics. mdpi.comnih.gov By using a phenylalanine derivative as one of the components, a diverse library of compounds can be generated efficiently. For example, 18 novel phenylalanine derivatives were synthesized via the Ugi-4CR, starting from Boc-L-3,5-difluorophenylalanine. mdpi.com This approach involved the synthesis of a key isocyanide intermediate derived from phenylalanine, which was then reacted with various acids, amines, and aldehydes to generate the target compounds. mdpi.com The Ugi reaction's ability to introduce multiple points of diversity in a single step makes it a highly attractive strategy for creating libraries of this compound-like structures for biological screening.

Derivatization Strategies and Scaffold Modification

Beyond the initial synthesis of the this compound core, further derivatization and scaffold modification are crucial for optimizing the properties of these compounds. These strategies aim to fine-tune the molecule's size, shape, polarity, and electronic characteristics to enhance its interaction with biological targets.

Derivatization can occur at several positions on the this compound scaffold:

The Sulfonamide Moiety: The aromatic or aliphatic group attached to the sulfonyl group can be varied. A wide range of sulfonyl chlorides are commercially available, allowing for the introduction of different substituents to probe structure-activity relationships.

The Phenylalanine Side Chain: The phenyl group of phenylalanine can be substituted with various functional groups to alter its steric and electronic properties.

The Carboxylic Acid: As discussed previously, the carboxylic acid can be converted to esters or amides to introduce a wide variety of substituents.

The Sulfonamide Nitrogen: In some cases, the sulfonamide nitrogen itself can be further alkylated or acylated, although this is less common.

Scaffold modification involves more significant changes to the core structure, such as incorporating the this compound motif into larger ring systems or using it as a building block for more complex peptidomimetics. These strategies are essential for exploring the chemical space around this privileged scaffold and for developing compounds with improved potency, selectivity, and pharmacokinetic properties.

Incorporation into Piperazine (B1678402) Scaffolds

The synthesis of this compound derivatives featuring a piperazine ring has been achieved through palladium-catalyzed cyclization reactions. acs.org This method has been successfully applied to substrates derived from amino acids, including phenylalanine, to produce highly substituted piperazinones in excellent yields and as single regioisomers. acs.org For instance, phenylalanine-based substrates have been shown to perform well in these reactions, leading to the formation of complex piperazinone structures. acs.org

The versatility of this approach is further demonstrated by the successful use of various substituted ethylenediamine (B42938) derivatives as bis-nucleophiles. Tosyl, benzyl (B1604629), and phenyl-substituted bis-sulfonamides, some in enantioenriched forms, have been effectively cyclized to yield the corresponding piperazines in high yields, often with complete regioselectivity. acs.org This highlights the robustness of the palladium-catalyzed methodology for creating a diverse range of piperazine-containing this compound derivatives.

Researchers have also synthesized a small library of potentially bioactive piperazine derivatives by reacting aminopiperazines with various sulfonyl chlorides to yield different sulfonamides. researchgate.net Further diversification was achieved by subjecting the aryl bromide functionality present in the parent aminopiperazines to Suzuki coupling with phenylboronic acid. researchgate.net

Conjugation with Diverse Chemical Moieties, including Coumarins, Quinolonones, Benzothiazoles, and Thioureas

The structural diversity of this compound derivatives has been expanded by conjugation with various chemical moieties, including coumarins, quinolonones, benzothiazoles, and thioureas. These synthetic strategies often involve coupling reactions to link the phenylalanine-sulfonamide core to the desired functional group.

Coumarins and Quinolonones: N-protected amino acids, including phenylalanine, have been reacted with amino-substituted coumarin (B35378) and quinolinone derivatives to produce N-protected amino acid-coumarin/quinolinone conjugates. researchgate.net Similarly, new sulfonamide and amide derivatives containing coumarin moieties have been synthesized starting from various 2-chloroacetamide (B119443) derivatives and a range of coumarins. nih.gov

Benzothiazoles: The synthesis of benzothiazole (B30560) derivatives incorporating phenylalanine has been achieved through facile acylation reactions mediated by benzotriazole (B28993) or dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net Another approach involves a multi-step synthesis to produce amino acids containing the benzothiazole moiety, with yields reaching as high as 95%. acs.org In some cases, unexpected cyclization reactions can lead to the formation of more complex structures containing both benzothiazole and benzo Current time information in Bangalore, IN.farmaciajournal.comoxazin-3(4H)-one moieties. acs.org

Thioureas: Thiourea (B124793) derivatives of dipeptides conjugated with a piperazine analogue have been synthesized. This process involves the debenzylation of dipeptides, followed by conjugation to 2,3-dichlorophenyl piperazine using coupling agents like EDCI/HOBt. The Boc protecting group is then removed, and the resulting compound is reacted with substituted phenyl isocyanates or isothiocyanates to form the final urea (B33335) and thiourea derivatives. ajrconline.org Another strategy involves the synthesis of novel thioureas bearing a sulfonamide moiety from N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide. nih.gov Additionally, chiral dipeptide thioureas containing an α-aminophosphonate moiety have been synthesized via nucleophilic addition of α-phosphonate isothiocyanate to an intermediate. mdpi.com

Utilization of Maleamide and Succinamide Spacers in Conjugate Synthesis

The synthesis of this compound conjugates often employs spacer molecules to link the core structure to other chemical entities. Maleamide and succinamide spacers have proven to be effective for this purpose.

New sulfonamide derivatives have been designed and synthesized by conjugating sulfonamide derivatives of cytosine and 9-methyl adenine (B156593) with phenylalanine methyl ester using a maleamide spacer . researchgate.net The synthetic route involves the reaction of phenylalanine methyl ester hydrochloride with maleic anhydride to create a carboxylic acid derivative. This derivative is then reacted with N-substituted 4-aminobenzenesulfonamides to form the final target compounds through an amide bond. researchgate.net

Similarly, succinamide spacers have been utilized to conjugate sulfonamide derivatives of cytosine and 9-methyl adenine with phenylalanine methyl ester. scholarsresearchlibrary.comresearchgate.net The synthesis begins with the esterification of phenylalanine to its methyl ester hydrochloride, which then reacts with succinic anhydride to form a carboxylic acid derivative. researchgate.net This intermediate is subsequently coupled with an N-substituted 4-aminobenzenesulfonamide to yield the final conjugate. scholarsresearchlibrary.comresearchgate.net

Design and Synthesis of Phenylalanyl-tRNA Synthetase Substrate Mimics

The design and synthesis of mimics of the natural substrate of phenylalanyl-tRNA synthetase (PheRS), phenylalanyl adenylate (Phe-AMP), represents a targeted approach to developing potential inhibitors of this enzyme. cardiff.ac.uk These synthetic efforts focus on creating molecules that can occupy the phenylalanine and AMP binding sites of the enzyme. cardiff.ac.uk

One strategy involves the design of four series of compounds that utilize a benzimidazole (B57391) or N,N-dimethyl-7-deazapurine moiety to mimic adenosine (B11128), and an aryl group attached to an amide or sulfonamide linker to mimic phenylalanine. cardiff.ac.uk A thiadiazole ring is also incorporated to mimic the 5-membered ribose moiety of Phe-AMP. cardiff.ac.uk The synthesis of these mimics is achieved through multi-step pathways, typically involving 4 to 6 steps. cardiff.ac.uk The general synthetic route starts with either benzimidazole or N,N-dimethyl-7-deazapurine, which is then converted to a methyl propanoate analogue, followed by transformation into the corresponding hydrazide. cardiff.ac.uk

Another class of PheRS inhibitors that have been explored are the phenyl-thiazolylurea sulfonamides. biorxiv.org These compounds have been shown to bind in a hydrophobic auxiliary pocket adjacent to the phenylalanine binding site. cardiff.ac.uk

Synthesis of Cyclic Imides Bearing β-Phenylalanine and Sulfonamide Scaffolds

The synthesis of complex molecules incorporating cyclic imides with β-phenylalanine and sulfonamide functionalities has been reported, leading to compounds with potential biological activities. nih.govtandfonline.comresearchgate.net The synthetic strategy for these compounds involves a two-route approach. nih.gov

In one route, a non-carboxylic moiety, such as 3-benzenesulfonamide, is incorporated. The other route involves the insertion of a carboxylic moiety, like β-phenylalanine, into a versatile cyclic imide structure. nih.gov Specifically, 3-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid derivatives are synthesized by refluxing cyclic imides and β-phenylalanines in glacial acetic acid in the presence of anhydrous sodium acetate, with yields ranging from 66% to 93%. nih.gov

These synthetic efforts have produced a range of cyclic imide derivatives bearing these key structural motifs. nih.govtandfonline.comresearchgate.net

Spectroscopic and Elemental Characterization of Synthesized Compounds

The structural elucidation of newly synthesized this compound derivatives is a critical step, accomplished through a combination of spectroscopic techniques and elemental analysis. These methods provide definitive evidence for the proposed chemical structures.

Commonly employed spectroscopic methods include:

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as N-H, C=O, S=O, and aromatic rings. nih.govfarmaciajournal.comresearchgate.netscholarsresearchlibrary.comscirp.orgscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are extensively used to determine the precise arrangement of atoms within the molecule. nih.govfarmaciajournal.comresearchgate.netscholarsresearchlibrary.comnih.govscirp.orgscirp.org

Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds, further confirming their identity. cardiff.ac.ukscirp.orgscirp.org

Elemental Analysis is also a fundamental technique used to determine the elemental composition (C, H, N, S) of the synthesized compounds. nih.govfarmaciajournal.comresearchgate.netscholarsresearchlibrary.comscirp.orgscirp.orgmdpi.com The experimentally found percentages of each element are compared with the calculated values for the proposed structure, and good agreement between these values provides strong evidence for the compound's identity and purity. farmaciajournal.comresearchgate.net

The collective data from these analytical techniques are essential for the unambiguous characterization of the synthesized this compound derivatives. farmaciajournal.comresearchgate.netjocms.org

Data Tables

Table 1:

| Section | Synthetic Focus | Key Reactions/Starting Materials |

|---|---|---|

| 2.2.1 | Incorporation into Piperazine Scaffolds | Palladium-catalyzed cyclization, amino acid-derived substrates, substituted ethylenediamine derivatives. acs.org |

| 2.2.2 | Conjugation with Diverse Chemical Moieties | Acylation reactions, coupling with coumarins, quinolonones, benzothiazoles, and thioureas. researchgate.netnih.govacs.orgnih.gov |

| 2.2.3 | Utilization of Maleamide and Succinamide Spacers | Reaction of phenylalanine methyl ester with maleic or succinic anhydride, followed by amide bond formation with sulfonamides. researchgate.netscholarsresearchlibrary.comresearchgate.net |

| 2.2.4 | Design and Synthesis of Phenylalanyl-tRNA Synthetase Substrate Mimics | Multi-step synthesis starting from benzimidazole or N,N-dimethyl-7-deazapurine. cardiff.ac.uk |

Table 2: Spectroscopic and Elemental Analysis Data for a Representative this compound Derivative

| Analysis | Data |

|---|---|

| Elemental Analysis | Calculated: C 46.25%, H 3.27%, N 8.52%, S 6.5%; Found C 46.41%, H 3.04%, N 8.31%, S 6.76%. farmaciajournal.com |

| **IR (cm⁻¹) ** | 3343, 3247 (N-H), 1604 (C=C), 1301, 1140 (S=O). rsc.org |

| ¹H NMR (ppm) | Signals corresponding to aromatic protons, methylene (B1212753) protons, and amine protons. farmaciajournal.comresearchgate.netscholarsresearchlibrary.comnih.gov |

| ¹³C NMR (ppm) | Resonances for aromatic carbons, carbonyl carbons, and aliphatic carbons. farmaciajournal.comnih.gov |

| Mass Spec (m/z) | Molecular ion peak corresponding to the expected molecular weight. cardiff.ac.ukscirp.orgscirp.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Piperazine |

| Coumarin |

| Quinolonone |

| Benzothiazole |

| Thiourea |

| Maleamide |

| Succinamide |

| Phenylalanyl-tRNA Synthetase |

| Phenylalanine |

| Phenylalanyl adenylate |

| Cytosine |

| 9-methyl adenine |

| Phenylalanine methyl ester hydrochloride |

| Maleic anhydride |

| N-substituted 4-aminobenzenesulfonamides |

| Succinic anhydride |

| Benzimidazole |

| N,N-dimethyl-7-deazapurine |

| Thiadiazole |

| Phenyl-thiazolylurea sulfonamides |

| β-Phenylalanine |

| 3-benzenesulfonamide |

| 3-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid |

| Glacial acetic acid |

| Anhydrous sodium acetate |

| 2-chloroacetamide |

| Dicyclohexylcarbodiimide (DCC) |

| 2,3-dichlorophenyl piperazine |

| EDCI/HOBt |

| N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide |

Molecular Targets and Enzymatic Interaction Mechanisms

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition

Phenylalanyl-tRNA synthetase (PheRS) is another promising target for the development of novel antibacterial agents. biorxiv.orgdovepress.comrsc.org This essential enzyme is responsible for the correct attachment of phenylalanine to its corresponding tRNA (tRNAPhe), a critical step in protein biosynthesis. biorxiv.orgnih.gov

The suitability of PheRS as an antibacterial target stems from significant structural differences between the bacterial and human versions of the enzyme. biorxiv.orgrsc.org These differences allow for the design of inhibitors that are selective for the bacterial enzyme, minimizing potential off-target effects in the human host. biorxiv.orgrsc.org Inhibition of bacterial PheRS leads to a shutdown of protein synthesis, which is ultimately lethal for the bacteria. biorxiv.org

Several classes of compounds have been investigated as PheRS inhibitors, including phenyl-thiazolylurea-sulfonamides, which have shown potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. dovepress.comnih.govresearchgate.net High-throughput screening efforts have identified novel chemical scaffolds, such as PF-3845, that inhibit bacterial PheRS with high affinity. biorxiv.orgnih.gov

The mechanism of PheRS inhibition has been elucidated through a combination of enzyme kinetics and structural biology techniques. biorxiv.orgresearchgate.net Kinetic studies have shown that many inhibitors act competitively with respect to phenylalanine, the natural substrate of the enzyme. dovepress.comnih.gov For example, the phenyl-thiazolylurea-sulfonamides have been shown to be competitive inhibitors of the aminoacylation of tRNAPhe. dovepress.com

X-ray crystallography has provided detailed three-dimensional structures of PheRS in complex with various inhibitors. biorxiv.orgresearchgate.netnih.gov These structural studies have revealed how these compounds bind to the active site and have identified key interactions that are responsible for their inhibitory activity. For instance, the crystal structure of Mycobacterium tuberculosis PheRS in complex with PF-3845 showed that the inhibitor occupies both the phenylalanine and the ATP binding pockets, acting as a non-nucleoside, bi-substrate competitive inhibitor. biorxiv.orgresearchgate.netnih.gov

The active site of PheRS contains distinct binding pockets for its substrates: phenylalanine and ATP (which is converted to AMP during the reaction). biorxiv.orgoup.comnih.gov Effective inhibitors often occupy one or both of these pockets. rsc.orgcardiff.ac.uk

Structural analyses have shown that the phenylalanine-binding pocket is a deep, hydrophobic cavity. nih.gov Inhibitors designed to mimic phenylalanine typically feature a hydrophobic moiety that fits into this pocket. rsc.orgcardiff.ac.uk The adenosine (B11128)/AMP binding pocket is located adjacent to the phenylalanine pocket. rsc.orgcardiff.ac.uk Some of the most potent inhibitors are designed to be "dual inhibitors," with chemical features that allow them to occupy both the phenylalanine and the adenosine/AMP binding sites simultaneously. rsc.orgresearchgate.net

For example, the inhibitor PF-3845 has a trifluoromethyl-pyridinylphenyl group that occupies the phenylalanine pocket, while a piperidine-piperazine urea (B33335) group extends into the ATP binding pocket. researchgate.netnih.gov This dual occupancy leads to a high binding affinity and potent inhibition of the enzyme. researchgate.net Similarly, other designed inhibitors utilize a benzimidazole (B57391) or a deazapurine moiety to mimic the adenosine portion of the natural substrate, phenylalanyl-adenylate. rsc.orgcardiff.ac.uk The ability of these ligands to form key interactions, such as hydrogen bonds and π-stacking interactions, within these pockets is crucial for their inhibitory potency. nih.govcardiff.ac.uk

Interactive Data Table: PheRS Inhibitor Binding

| Inhibitor Class | Phenylalanine Pocket Occupancy | Adenosine/AMP Pocket Occupancy | Inhibition Mechanism |

| Phenyl-thiazolylurea-sulfonamides | Yes | Partial/Adjacent | Competitive with Phenylalanine |

| PF-3845 | Yes | Yes | Bi-substrate Competitive |

| Benzimidazole-based mimics | Yes | Yes | Dual Inhibition |

Detailed Inhibition Mechanism Studies via Enzyme Kinetics and Structural Biology

HIV-1 Capsid (CA) Protein Modulation

The Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein is a critical component of the virus, involved in multiple stages of its life cycle, including reverse transcription, nuclear import, and assembly. leitir.is This makes it a promising target for antiviral drug development. nih.gov Phenylalanine-N-sulfonamide derivatives have been designed and synthesized as inhibitors of the HIV-1 CA protein, showing potential as a new class of antiretroviral drugs.

Researchers have designed and synthesized numerous novel phenylalanine derivatives as HIV-1 CA protein inhibitors, often using the well-studied CA inhibitor PF-74 as a lead compound. leitir.isnih.govmdpi.com These design strategies frequently involve scaffold hopping and the use of multi-component reactions, such as the Ugi four-component reaction, to generate a diverse range of compounds. nih.govmdpi.com

One approach involved the synthesis of 32 novel PF-74 derivatives through scaffold hopping, leading to the identification of compounds with moderate to exceptional anti-HIV-1 activity. nih.gov Another study synthesized 18 new phenylalanine derivatives using the Ugi four-component reaction, with several compounds exhibiting low-micromolar inhibitory potency against HIV. mdpi.com Furthermore, the synthesis of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives based on the PF-74 scaffold also yielded analogues with potent antiviral activities. leitir.is A "click" chemistry approach, specifically the Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC) reaction, has also been successfully employed to create libraries of phenylalanine derivatives with robust inhibitory activity against HIV-1. eui.eu

The following table summarizes the anti-HIV-1 activity of selected phenylalanine derivatives from various studies.

| Compound ID | Synthesis Strategy | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| II-13c | Scaffold Hopping | 5.14 | >100 | >19.45 |

| V-25i | Scaffold Hopping | 2.57 | 78.41 | 30.51 |

| I-19 | Ugi Reaction | 2.53 | 107.61 | 42.53 |

| 6a-9 | Triazole Synthesis | 3.13 | >40 | >12.78 |

| 13m | Click Chemistry | 4.33 | >57.74 | >13.33 |

| PF-74 (control) | - | 0.42 - 5.95 | >70.50 | >11.85 |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

A key aspect of the mechanism of action for these phenylalanine-based inhibitors is their interaction with different oligomeric forms of the CA protein. Surface plasmon resonance (SPR) binding assays have been instrumental in demonstrating that many of these compounds exhibit a preferential binding to the CA hexamer over the CA monomer. nih.govnih.gov

For instance, the lead compound PF-74 binds to the CA hexamer with a significantly higher affinity (KD = 64.3 nM) compared to the monomer (KD = 2.7 µM). nih.gov This preference for the hexameric form is a desirable trait for CA inhibitors, as the hexamer is a key structural component of the mature viral capsid. plos.org Newly synthesized derivatives, such as II-13c and V-25i, have also been shown to preferentially bind to the CA hexamer, similar to PF-74. nih.gov

The table below illustrates the differential binding affinities of selected compounds for the HIV-1 CA hexamer and monomer.

| Compound | KD for CA Hexamer | KD for CA Monomer | Preference |

| PF-74 | 64.3 nM | 2.7 µM | Hexamer |

| BI-2 | ~2x monomer affinity | - | Similar to Monomer |

| II-13c | Preferential | - | Hexamer |

| V-25i | Preferential | - | Hexamer |

| 13m | Robust interaction | Robust interaction | Both |

KD: Dissociation constant

This differential binding is significant because it suggests that these inhibitors can target the assembled capsid, which is crucial for the early stages of infection, including nuclear import. plos.org The ability of these compounds to interact with both monomeric and hexameric forms of the CA protein also has implications for their antiviral activity at different stages of the viral lifecycle. nih.gov

Design and Synthesis of Phenylalanine-Containing Derivatives as HIV-1 CA Inhibitors

Inhibition of Other Enzymatic and Molecular Targets

Beyond their effects on HIV-1 CA, this compound derivatives have been investigated for their inhibitory activity against other enzymatic and molecular targets, highlighting their potential for broader therapeutic applications.

The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a crucial enzyme in the lysine (B10760008) biosynthetic pathway of most bacteria and is essential for their survival. nih.gov As this enzyme is absent in humans, it represents an attractive target for the development of new antibiotics. mdpi.com

A high-throughput screen led to the discovery of a series of indoline (B122111) sulfonamides as inhibitors of DapE. nih.gov Molecular docking studies suggest that the sulfonamide group acts as a zinc-binding group within the active site of the enzyme. nih.gov Further synthesis and evaluation of analogs have been conducted, including pyrazole-based inhibitors and cyclobutanone (B123998) inhibitors. mdpi.commdpi.com For example, the 4-methoxyphenylsulfonamide-D-valine derivative 3y was identified as a potent inhibitor with an IC₅₀ of 23.1 µM. mdpi.com

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net this compound derivatives have been explored as potential COX inhibitors.

The structural basis for the selective inhibition of COX-2 by some sulfonamide-containing drugs, like celecoxib, lies in the ability of the sulfur-containing phenyl ring to bind to a side pocket in the COX-2 catalytic channel, an interaction that is much weaker with the active site of COX-1. jpp.krakow.pl Research has shown that derivatization of the carboxylate moiety of some NSAIDs into primary and secondary amides can convert them into potent and highly selective COX-2 inhibitors. pnas.org

A study on cyclic imides bearing a 3-benzenesulfonamide scaffold revealed compounds with remarkable anti-inflammatory activities and significant COX-2 inhibitory potential. tandfonline.com For instance, compounds 9 and 18 , which contain a nitro group, demonstrated the strongest COX-2 inhibitory activity with an IC₅₀ of 0.15 µM and a selectivity index greater than 333.3. tandfonline.com

The parasite Plasmodium falciparum, the primary cause of malaria, relies heavily on glycolysis for its energy needs, making the enzymes in this pathway attractive targets for antimalarial drug development. scirp.orgpeerj.com Molecular docking studies have been used to investigate the binding affinity of sulfonamide derivatives to key glycolytic enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), aldolase, and triosephosphate isomerase (TPI). scirp.org

These computational studies have shown that sulfonamide ligands can successfully dock to all three glycolytic enzymes with high affinity. scirp.org Notably, differences in the amino acid sequences of these enzymes between the parasite and the human host, such as the substitution of serine with phenylalanine at position 96 in the P. falciparum TPI (pfTPI), could be exploited for the development of selective inhibitors. scirp.orgresearchgate.netcwu.edu A new series of phenylalanine-derived carboxamides with sulfonamide functionality has been designed and shown to have promising antimalarial activity in in vitro and in silico studies. researchgate.net

P53 Tumor Suppressor-DNA Complex Inhibition

The p53 protein is a crucial tumor suppressor that regulates the cell cycle and apoptosis. Its interaction with DNA is essential for its function. Certain this compound derivatives have been studied for their ability to interfere with this interaction.

A series of N-[1-benzyl-2-oxo-2-substituted(ethyl)] benzene (B151609)/p-toluene sulfonamides, referred to as sulfonamide phenylalanine (SPA) analogues (K1-K12), have been synthesized and evaluated for their potential as inhibitors of the p53 tumor suppressor-DNA complex. nih.govtandfonline.com Docking studies have indicated that these synthesized molecules can bind at the junction of the p53-DNA complex, forming hydrogen bonds with residues of the p53 protein. nih.govtandfonline.com This interaction is thought to inhibit the normal function of the p53 protein.

Among the synthesized analogues, the K4 sulfonamide analogue demonstrated notable anticancer activity against PC-3 and A549 cell lines. nih.gov Further investigation revealed that the K4 analogue inhibits the G0/G1 phase of the cell cycle. nih.govtandfonline.com

| Compound Series | Target | Key Findings | Specific Analogue of Interest |

| N-[1-benzyl-2-oxo-2-substituted(ethyl)] benzene/p-toluene sulfonamides (K1-K12) | p53 tumor suppressor-DNA complex | Dock at the p53-DNA junction, forming hydrogen bonds with p53 residues. nih.govtandfonline.com | K4 analogue showed significant anticancer activity and G0/G1 cell cycle inhibition. nih.gov |

Modulation of the Large Amino Acid Transport System 1 (LAT1)

The Large Amino Acid Transport System 1 (LAT1), also known as SLC7A5, is a transporter protein responsible for the cellular uptake of large neutral amino acids, including phenylalanine. biorxiv.orgd-nb.info It is highly expressed in various tissues, including the blood-brain barrier and many types of cancer cells, making it a target of interest for drug delivery and cancer therapy. d-nb.infonih.govmdpi.com

Several studies have explored the interaction of phenylalanine derivatives with LAT1. For a compound to be a substrate for LAT1, it generally requires a free carboxyl and an amino group. researchgate.net The presence of an aromatic ring, such as in phenylalanine, plays a significant role in binding to LAT1. d-nb.infonih.gov

Research has shown that certain modifications to the phenylalanine structure can influence its interaction with LAT1. For instance, some meta-substituted phenylalanine derivatives have been identified as LAT1 inhibitors. biorxiv.org One such derivative, KMH-233, exhibited an IC50 value of 18 μM. biorxiv.org It has also been noted that replacing the carboxyl group in phenylalanine with an acylsulfonamide isostere can lead to a loss of inhibitory activity or substrate properties for LAT1. nih.gov

A study involving new sulfonamide derivatives of cytosine and 9-methyl adenine (B156593) conjugated with phenylalanine and proline esters was conducted based on the importance of the LAT1 system in malignant tissues. researchgate.net While this study designed and synthesized new compounds targeting LAT1, specific inhibitory concentrations or detailed mechanisms of modulation for the this compound conjugates were not detailed in the provided abstract. researchgate.net

The interaction with LAT1 is complex, with factors such as the size and flexibility of the conjugated drug affecting transportability. nih.govresearchgate.net Smaller compounds are generally preferred, and for larger compounds, flexibility is crucial. nih.govresearchgate.net The nature of the chemical bond linking a drug to phenylalanine also matters; for example, an amide bond has been found to be superior to an ester bond in promoting interactions with LAT1. nih.govresearchgate.net

| Compound Type | Interaction with LAT1 | Key Findings | IC50 Value |

| KMH-233 (a phenylalanine derivative) | Inhibition | Identified as a LAT1 inhibitor. biorxiv.org | 18 μM biorxiv.org |

| Meta-substituted phenylalanine derivatives | Inhibition | Showed inhibitory activity against LAT1. biorxiv.org | 5-10 μM biorxiv.org |

| Phenylalanine derivatives with acylsulfonamide carboxylate isostere | Loss of activity | Replacement of the carboxyl group resulted in a loss of inhibitory activity or substrate properties. nih.gov | Not Applicable |

Structure Activity Relationship Sar Studies

Systematic Elucidation of the Influence of the Phenylalanine Moiety on Inhibitory Potency

The phenylalanine residue is a cornerstone of this class of compounds, and its structural features play a pivotal role in determining inhibitory potency. The aromatic ring and the stereochemistry of the α-carbon are particularly significant.

Research has shown that the addition of an aminoacyl or dipeptidyl moiety, such as phenylalanine, to a parent sulfonamide generally leads to an increase in inhibitory properties. For instance, certain amino acid derivatives were found to be 3 to 18 times more potent than their precursor sulfonamides. mdpi.com The choice of the amino acid itself has a discernible impact on activity. mdpi.com Studies comparing derivatives of glycine (B1666218), alanine, and phenylalanine have been conducted to probe how this part of the inhibitor scaffold influences inhibitory properties. tandfonline.com

In the context of HIV-1 capsid inhibitors, derivatives that retain the privileged phenylalanine fragment have shown significant antiviral activity. nih.gov For example, modifications to create benzenesulfonamide-containing phenylalanine derivatives have led to compounds with substantially improved anti-HIV-1 activity compared to the lead compound PF-74. nih.gov Specifically, a derivative incorporating a piperazinone moiety was 5.78-fold more potent. nih.gov

The substitution pattern on the phenyl ring of phenylalanine is also a critical determinant of activity. In the pursuit of VEGFR-2 inhibitors, a 2,3-dichloro-phenyl substitution appeared to favor activity against MCF7 and HepG2 cell lines when compared to naphthyl or indole (B1671886) substitutions. mdpi.com Furthermore, in the design of L-type amino acid transporter 1 (LAT1) targeted drug conjugates, the electronic and spatial characteristics of the drug conjugated to phenylalanine, as well as the linkage position on the phenyl ring, are crucial for the compound's interaction and uptake. acs.org

The following table summarizes the inhibitory potency of various Phenylalanine-N-sulfonamide derivatives with modifications on the phenylalanine moiety.

Table 1: Influence of Phenylalanine Moiety Modifications on Inhibitory Potency

| Compound/Modification | Target | Observed Activity | Reference |

|---|---|---|---|

| Aminoacyl/dipeptidyl addition | Carbonic Anhydrase | 3 to 18-fold increase in potency | mdpi.com |

| Piperazinone moiety derivative | HIV-1 Capsid | 5.78-fold more potent than PF-74 | nih.gov |

| 2,3-dichloro-phenyl substitution | VEGFR-2 | Favorable activity against MCF7 & HepG2 | mdpi.com |

| Naphthyl or Indole substitution | VEGFR-2 | Decreased activity compared to dichloro-phenyl | mdpi.com |

Analysis of the Impact of Sulfonamide Linker and N-Substitution Patterns on Biological Activity

The sulfonamide linker and the substitutions on the sulfonamide nitrogen (N-substitution) are critical for modulating the biological activity of this compound derivatives. The nature of this linker and its substituents can significantly affect potency, selectivity, and even the mechanism of action.

The general structure of sulfonamides features a central sulfur atom double-bonded to two oxygen atoms and also bonded to a nitrogen atom and an aniline (B41778) group. nih.gov Modifications at the N1 position (the sulfonamide nitrogen) have been shown to have variable effects on antibacterial activity, with the introduction of heterocyclic aromatic nuclei often yielding highly potent compounds. ekb.eg Conversely, double substitution at the N1 position generally leads to inactive compounds. ekb.eg

In the context of carbonic anhydrase (CA) inhibitors, compounds with a long linker between the amino and benzenesulfonamide (B165840) moieties have demonstrated potent inhibition of the hCA I isoform. tandfonline.com The nature of the protecting group on the amino acid (e.g., benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc)) seems to be less critical for the activity against this particular isoform. tandfonline.com However, a substitution directly on the zinc-binding group (ZBG), such as the sulfonamide, can lead to decreased potency, likely due to steric hindrance. mdpi.com Further exploration with longer linkers between the sulfonamidic nitrogen and any pendant groups has been suggested as a potential strategy to enhance potency. mdpi.com

For HIV-1 capsid inhibitors, slight changes in the linker and substituents targeting the C-terminal domain (CTD) of the CA protein have been shown to significantly affect antiviral activity. nih.gov In a study designing novel HIV-1 CA inhibitors, a scaffold hopping strategy was employed to replace the linker with various alternatives, including 3-sulfamoylbenzoic acid and 2-sulfamoylacetic acid, to thoroughly explore the structure-activity relationship of the linker. nih.gov

The table below provides examples of how the sulfonamide linker and N-substitution patterns influence biological activity.

Table 2: Impact of Sulfonamide Linker and N-Substitution on Biological Activity

| Linker/Substitution | Target | Effect on Activity | Reference |

|---|---|---|---|

| Long linker between amino and benzenesulfonamide | hCA I | Potent inhibition | tandfonline.com |

| Heterocyclic aromatic nuclei at N1 | Various Bacteria | Yields highly potent compounds | ekb.eg |

| Double substitution at N1 | Various Bacteria | Inactive compounds | ekb.eg |

| Direct substitution on sulfonamide ZBG | Carbonic Anhydrase | Decreased potency | mdpi.com |

| 3-Sulfamoylbenzoic acid linker | HIV-1 Capsid | Moderate anti-HIV-1 activity | nih.gov |

Investigation of Stereochemical Control and Enantiopurity on SAR

The stereochemistry of the phenylalanine moiety is a critical factor that profoundly influences the biological activity of this compound derivatives. The specific three-dimensional arrangement of atoms, particularly at the chiral center of the amino acid, can dictate the interaction with the target protein, leading to significant differences in potency between enantiomers.

The use of enantiopure starting materials, such as L- or D-phenylalanine, allows for the synthesis of stereochemically controlled inhibitors. mdpi.com This approach has been instrumental in preparing enantiopure carbonic anhydrase (CA) inhibitors, where the amino acid is used to construct a chiral piperazine (B1678402) scaffold. mdpi.com

However, the synthesis of these compounds is not without challenges, as racemization can occur under certain reaction conditions. For example, in the TBTU-mediated amidation of N-acetyl-L-phenylalanine, racemization was observed, leading to a mixture of diastereoisomers. mdpi.com The formation of an azlactone intermediate is believed to be responsible for this loss of stereochemical integrity. mdpi.com The choice of base in the coupling reaction can influence the degree of racemization, with pyridine (B92270) being identified as a base that can reduce this undesired side reaction. mdpi.com

The importance of stereochemistry is further highlighted in studies where chiral building blocks like phenylglycine are utilized. researchgate.net The stereochemical control during the synthesis of complex molecules, such as in the Baylis-Hillman reaction, is crucial for obtaining the desired biologically active isomer. cardiff.ac.uk

The following table illustrates the significance of stereochemical control in the synthesis and activity of this compound derivatives.

Table 3: Influence of Stereochemistry on this compound Derivatives

| Stereochemical Aspect | Context/Finding | Implication | Reference |

|---|---|---|---|

| Use of enantiopure L- and D-phenylalanine | Synthesis of Carbonic Anhydrase inhibitors | Allows for stereochemical control of the final compound | mdpi.com |

| Racemization during amidation | Synthesis of NAPA | Leads to a mixture of diastereoisomers, potentially with different activities | mdpi.com |

| Azlactone formation | N-acetyl-L-phenylalanine activation | Mechanism for racemization | mdpi.com |

| Use of pyridine as a base | Amidation of N-acetyl-L-phenylalanine | Can reduce the extent of racemization | mdpi.com |

Correlation between Structural Variations and Target Selectivity

The ability to selectively inhibit a specific biological target over others is a crucial aspect of drug design, minimizing off-target effects. For this compound derivatives, subtle structural modifications can lead to significant shifts in target selectivity.

In the realm of carbonic anhydrase (CA) inhibitors, while many derivatives show broad-spectrum activity, some have demonstrated selectivity for specific isoforms. For instance, certain N-protected amino acid-sulfonamide conjugates have shown selectivity towards the tumor-associated CA XII isoform. mdpi.comtandfonline.com Compound 24a , a phenylalanine N-sulfonamide, was found to be significantly more selective for CA XII over other isoforms. mdpi.com

The nature of the substituent on the phenylalanine ring can also dictate selectivity. In a series of dual Matrix Metalloproteinase (MMP) and CA inhibitors, compounds with an unsubstituted benzyl (B1604629) group were potent against both enzyme classes. However, adding a substituent to the benzyl moiety nearly abolished the activity against CAs, thereby increasing selectivity for MMPs. mdpi.com

For inhibitors targeting the solute carrier family SLC10, which includes ASBT, NTCP, and SOAT, systematic analysis of a series of phenylsulfonylamino-benzanilide derivatives has been undertaken to understand the structure-activity relationships governing potency and target specificity. nih.gov

In the context of VEGFR-2 and CA IX/XII inhibition, compounds 30 and 31 , which are sulfonamide-triazole-glycoside hybrids, demonstrated promising potency. Compound 31 showed higher selectivity than 30 against VEGFR-2, hCA IX, and hCA XII. mdpi.com The cyclohexane (B81311) substitution on the sulfonamide moiety was found to be favorable for this selectivity. mdpi.com

The table below summarizes the correlation between structural variations and target selectivity for this compound derivatives.

Table 4: Structural Variations and Target Selectivity

| Structural Variation | Target(s) | Observed Selectivity | Reference |

|---|---|---|---|

| N-protected phenylalanine sulfonamide (24a ) | Carbonic Anhydrases | Selective for CA XII over CA I, II, IV | mdpi.com |

| Substituted benzyl group on phenylalanine | MMPs vs. CAs | Abolished CA activity, increasing MMP selectivity | mdpi.com |

| Cyclohexane substitution on sulfonamide | VEGFR-2, hCA IX, hCA XII | Favorable for selectivity | mdpi.com |

| Phenylsulfonylamino-benzanilides | ASBT, NTCP, SOAT | Systematic analysis of selectivity ongoing | nih.gov |

Identification of Key Pharmacophoric Elements Essential for Specific Target Binding

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. Identifying these key pharmacophoric elements is crucial for rational drug design.

For sulfonamide-based inhibitors, the sulfonamide group itself is a critical pharmacophore. acs.org The p-amino group is often essential for activity and can only be replaced by moieties that can be converted back to a free amino group in the body. ekb.eg The sulfur atom must be directly linked to the benzene (B151609) ring for optimal activity. ekb.eg

In the context of carbonic anhydrase (CA) inhibitors, a linear correlation has been observed between inhibitory activity and several physicochemical properties, including the Hammett's σ factor, pKa, and the chemical shift of the sulfamoyl protons. jst.go.jp Increased inhibitory activity is associated with a lower pKa and a higher Hammett's σ factor. jst.go.jp

For inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), π-π interactions between a phenylalanine residue in the enzyme's active site and the aromatic moiety of the inhibitors are key for the stability of the complex. mdpi.com Pharmacophore models for HPPD inhibitors often include features like hydrogen bond donors and acceptors, and hydrophobic groups. mdpi.comresearchgate.net

In the case of plasmid-borne resistance to sulfonamide antibiotics, it has been discovered that resistant enzymes (Sul enzymes) possess an additional phenylalanine residue that is absent in the susceptible enzyme (DHPS). nih.gov This extra phenylalanine residue is positioned to block the binding of sulfonamides, representing a key molecular element for resistance. nih.gov

The table below outlines some of the key pharmacophoric elements identified for this compound and related compounds.

Table 5: Key Pharmacophoric Elements for Target Binding

| Pharmacophoric Element | Target | Role in Binding/Activity | Reference |

|---|---|---|---|

| Sulfonamide group | Various | Essential for inhibitory activity | acs.org |

| p-Amino group on benzene ring | Various | Essential for activity | ekb.eg |

| Low pKa of sulfonamide | Carbonic Anhydrase | Increased inhibitory activity | jst.go.jp |

| Aromatic moiety | HPPD | π-π stacking with phenylalanine in active site | mdpi.com |

| Additional phenylalanine residue | Sul enzymes | Blocks sulfonamide binding, conferring resistance | nih.gov |

Computational Approaches in Phenylalanine N Sulfonamide Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Phenylalanine-N-sulfonamide research, it is extensively used to forecast how these molecules interact with enzyme active sites.

Prediction of Ligand-Binding Modes and Binding Affinities

Molecular docking simulations are crucial for predicting how this compound derivatives bind to target proteins and for estimating the strength of these interactions, often expressed as binding affinity. mdpi.comunar.ac.id Studies have shown that these sulfonamide derivatives can effectively dock at the active sites of various enzymes, including carbonic anhydrase II and the p53 tumor suppressor-DNA complex. mdpi.comtandfonline.com

For instance, research on a series of N-[1-benzyl-2-oxo-2-substituted(ethyl)] benzene (B151609)/p-toluene sulfonamides (K1–K12) demonstrated that these molecules dock at the p53-DNA junction, forming hydrogen bonds with protein residues. tandfonline.comnih.gov Similarly, docking studies of novel 3-Phenyl-β-alanine-based oxadiazole analogues with carbonic anhydrase-II (CA-II) revealed that the compounds fit well into the entrance of the active site, thereby blocking its biological activity. mdpi.com The binding affinities, often calculated in kcal/mol, provide a quantitative measure of the interaction's strength. For example, some N-substituted sulfonamides have shown higher binding affinities (ranging from 6.8 to 8.2 kcal/mol) for the cancer drug target 1AZM compared to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). unar.ac.id

These predictions are vital in the early stages of drug discovery for identifying promising candidates for further experimental validation. unar.ac.id

Identification of Critical Amino Acid Residues in Enzyme Active Sites

A key outcome of molecular docking is the identification of specific amino acid residues within an enzyme's active site that are critical for ligand binding. mdpi.comjocms.org These interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes even covalent bonds.

In studies involving carbonic anhydrase II, docking simulations have identified key interactions between sulfonamide derivatives and amino acid residues such as His94, His96, Thr199, and Thr200. mdpi.com For example, the most active compounds in one study showed that the carbamate (B1207046) moiety was involved in binding with active site residues. mdpi.com In another study on triazole benzene sulfonamide derivatives targeting human carbonic anhydrase IX, interactions with Gln92, Thr200, Asn66, and His68 were predicted. rsc.org

The table below summarizes key amino acid interactions for this compound derivatives with different enzyme targets as identified through molecular docking.

| Enzyme Target | This compound Derivative | Interacting Amino Acid Residues | Reference |

| p53-DNA complex | N-[1-benzyl-2-oxo-2-substituted(ethyl)] benzene/p-toluene sulfonamides | Residues of p53 protein | tandfonline.comnih.gov |

| Carbonic Anhydrase II (CA-II) | 3-Phenyl-β-alanine-based oxadiazole analogues | His94, His96, Thr199, Thr200 | mdpi.com |

| Human Carbonic Anhydrase IX | Triazole benzene sulfonamide derivatives | Gln92, Thr200, Asn66, His68 | rsc.org |

| Plasmodium falciparum Triosephosphate Isomerase (pfTPI) | Sulfonamide derivatives | VAL44, SER45, TYR48, GLN64, ASN65, VAL78 | scirp.orgresearchgate.net |

This detailed information on ligand-residue interactions is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed analysis of the stability and dynamics of the ligand-protein complex.

Analysis of Conformational Dynamics within Enzyme Active Sites upon Ligand Binding

MD simulations are employed to study the conformational changes that occur within an enzyme's active site when a this compound derivative binds. These simulations can reveal the flexibility of the active site and how it adapts to the ligand. peerj.com For instance, MD simulations have been used to study the interactions between sulfonamides and triose phosphate (B84403) isomerase (TPI), revealing fluctuations in loop regions of the enzyme upon ligand binding. peerj.com In a study of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX, MD simulations confirmed the stable binding of the compound within the active site. rsc.org

Detailed Understanding of Ligand-Protein Interaction Networks and Stability Over Time

MD simulations provide a detailed picture of the network of interactions between the ligand and the protein, including hydrogen bonds and hydrophobic contacts, and how these interactions evolve over time. peerj.com This helps in assessing the stability of the complex. rsc.org For example, in the study of sulfonamides with TPI, the binding free energies were calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, which showed that complexes at the active site were more favorable than at the dimer interface. peerj.com The stability of the ligand-protein complex is often analyzed by monitoring the root-mean-square deviation (RMSD) of the protein backbone atoms over the simulation time. rsc.org

Density Functional Theory (DFT) Calculations for Electronic and Chemical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound research, DFT calculations are used to determine various electronic and chemical properties of these molecules. tandfonline.com

DFT has been used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the chemical reactivity of the compounds. rsc.org The energy gap between HOMO and LUMO provides insights into the molecule's stability. rsc.org Furthermore, DFT can be used to compute Mulliken atomic charges, which describe the electron distribution within the molecule. tandfonline.comnih.gov These electronic properties are fundamental to predicting how the molecule will interact with its biological target. tandfonline.com For instance, a study on a series of this compound analogues used DFT to calculate their electronic and chemical properties to complement the findings from molecular docking studies. tandfonline.comnih.gov

Homology Modeling for Elucidating Enzyme-Ligand Interactions

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its experimental structure is unavailable. This method relies on the principle that proteins with similar amino acid sequences adopt similar structures. For this compound research, homology modeling is instrumental in building models of target enzymes, which then allows for the use of molecular docking simulations to understand how these sulfonamide derivatives bind and interact with the enzyme's active site.

Research into novel antimicrobial agents has utilized homology modeling to investigate the interactions of this compound analogues. In one such study, a homology model of Enterococcus faecalis Phenylalanyl tRNA synthetase (PheRS) was generated to explore how newly designed compounds might act as inhibitors. rsc.org Molecular dynamics simulations of the modeled enzyme complexed with ligands revealed specific binding interactions. For instance, a derivative containing a 4-chlorophenyl group was observed to form π–π stacking interactions with the Phe255 residue in a hydrophobic pocket of the enzyme. Simultaneously, the amine group of the phenylalanine portion of the inhibitor formed an ionic bond with Glutamate-217 (Glu217) and a hydrogen bond with Histidine-172 (His172). rsc.org A bulkier derivative incorporating a (2-naphthyl)-L-alanine moiety was identified as optimal for occupying both the phenylalanine and adenosine (B11128) binding pockets of the enzyme. rsc.org

Similarly, molecular docking studies have been employed to understand the inhibitory mechanisms of this compound derivatives against other bacterial and parasitic enzymes. Docking experiments on the DapE enzyme from Haemophilus influenzae with inhibitors like methyl ((1-acetyl-5-bromoindolin-6-yl)sulfonyl)-L-phenylalaninate suggest that the sulfonamide group acts as a zinc-binding group within the active site. mdpi.com In the context of antimalarial research, computational studies on phenylalanine-derived carboxamides bearing a sulfonamide functional group were performed on the FKBP35 binding domain of Plasmodium falciparum. These analyses showed that the compounds achieved high binding affinity through a combination of hydrogen bonding, π-π, and π-alkyl interactions with protein residues. researchgate.net

These computational models provide critical insights into the structure-activity relationships that govern the inhibitory potential of this compound derivatives, guiding the rational design of more potent and selective enzyme inhibitors.

| Target Enzyme | This compound Derivative | Key Interactions Observed |

|---|---|---|

| E. faecalis Phenylalanyl tRNA synthetase (PheRS) | Benzimidazole (B57391) derivative with 4-chlorophenyl moiety | π–π stacking with Phe255; Ionic bond with Glu217; H-bond with His172. rsc.org |

| E. faecalis Phenylalanyl tRNA synthetase (PheRS) | Benzimidazole derivative with (2-naphthyl)-L-alanine moiety | Optimal occupancy of phenylalanine and adenosine binding pockets. rsc.org |

| H. influenzae N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) | Methyl ((1-acetyl-5-bromoindolin-6-yl)sulfonyl)-L-phenylalaninate | Sulfonamide group acts as a zinc-binding group in the active site. mdpi.com |

| P. falciparum FKBP35 Binding Domain | Phenylalanine-derived carboxamides with sulfonamide functionality | High binding affinity via hydrogen bonding, π-π, and π-alkyl interactions. researchgate.net |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment

In silico ADME prediction is a critical component of modern drug discovery, allowing researchers to computationally estimate the pharmacokinetic properties of a compound before it undergoes expensive and time-consuming experimental testing. bepls.com These predictive models assess a molecule's potential for absorption, distribution, metabolism, and excretion, which are key determinants of a drug's efficacy and safety. For this compound derivatives, these tools are used to evaluate their "drug-likeness"—a qualitative concept used to gauge the probability of a compound being successfully developed into an oral drug.

Several studies have incorporated in silico ADME predictions to assess the viability of novel this compound compounds. In one research effort, a series of newly synthesized this compound derivatives, designated P1-P4, were subjected to an ADME study. The results indicated that the compounds possessed desirable drug-likeness and acceptable pharmacokinetic properties, supporting their potential as therapeutic agents. researchgate.netjocms.org

The process often involves calculating various physicochemical properties and evaluating them against established criteria, such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP (a measure of lipophilicity) not greater than 5. bepls.com

Further computational analyses predict interactions with key metabolic enzymes and transport proteins. For example, predictions can indicate whether a compound is likely to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net Similarly, models can predict if a compound will be affected by efflux pumps like P-glycoprotein (P-gp), which can limit a drug's absorption and distribution, particularly into the central nervous system. researchgate.net Studies on various sulfonamide derivatives have used these in silico tools to flag potential liabilities early, recommending specific structural modifications to improve the ADME profile before advancing to in vivo testing. nih.gov

| Parameter | Description | Typical Predicted Outcome for Lead Compounds |

|---|---|---|

| Lipinski's Rule of Five | Assesses oral bioavailability based on MW, logP, H-bond donors/acceptors. | 0-1 violations. bepls.comresearchgate.net |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. | <140 Ų. |

| Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut. | High. jocms.org |

| CYP450 Enzyme Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Predicted to be non-inhibitors or weak inhibitors. researchgate.net |

| P-glycoprotein (P-gp) Substrate | Predicts if the compound is an efflux pump substrate, which can limit bioavailability. | Predicted to be a non-substrate. researchgate.net |

| Drug-Likeness Model Score | An overall score based on a combination of structural fragments and physicochemical properties. | Positive value, indicating similarity to known drugs. nih.gov |

Preclinical and in Vitro Biochemical Evaluation

Enzyme Inhibition Assays and Kinetic Characterization (e.g., Ki, IC50, kcat/KM determinations)

The inhibitory potential of phenylalanine-N-sulfonamide derivatives has been investigated against various enzymes, revealing a range of activities and inhibition kinetics. These assays are crucial for understanding the mechanism of action and for the development of potent and selective inhibitors.

Derivatives of this compound have been identified as potent inhibitors of several enzyme classes. For instance, certain sulfonamides derived from phenylalanine show significant inhibitory effects on enzymes like trypsin, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One study reported that 2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid exhibited 72.42% inhibition against BChE and 54.07% against AChE. researchgate.net

In the context of carbonic anhydrases (CAs), a superfamily of metalloenzymes, this compound derivatives have demonstrated significant inhibitory potential. A series of glycine (B1666218) and phenylalanine N-sulfonamides were tested against four human CA isozymes (hCA I, II, IV, and XII), with many compounds exhibiting Kᵢ values in the nanomolar range. mdpi.comnih.gov The inhibitory activity was found to be sensitive to structural variations in the N-protected amino acid portion of the molecule. mdpi.comnih.gov For example, some derivatives showed selectivity, with one compound displaying a Kᵢ of 0.96 nM against hCA IX, being significantly more potent against this isoform compared to hCA XII, XIV, II, and I. mdpi.com Another study on novel glycine and phenylalanine sulfonamide derivatives reported Kᵢ values in the range of 3.4–73.6 μM for hCA I and 8.7–144.2 μM for hCA II. researchgate.net

Phenyl-thiazolylurea-sulfonamides have emerged as a novel class of potent inhibitors of bacterial phenylalanyl-tRNA synthetase (Phe-RS), an essential enzyme in protein biosynthesis. nih.gov These compounds displayed IC₅₀ values in the nanomolar range against Phe-RS from both Gram-negative and Gram-positive bacteria. For example, one compound showed an IC₅₀ of less than 5 nM against E. coli Phe-RS and 10 nM against H. influenzae Phe-RS. nih.gov The inhibition was found to be competitive with respect to the natural substrate, phenylalanine. nih.gov

Furthermore, tripeptide derivatives incorporating this compound analogs have been evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B). acs.org Tripeptides FmocGlu(OBn)-3-LNH2 and FmocGlu(OBn)-4-LNH2 exhibited IC₅₀ values of 3.4 μM and 6.4 μM, respectively. acs.org Interestingly, a control peptide lacking the phosphate (B84403) mimic on the phenylalanine side chain, FmocGlu(OBn)-Phe-LNH2, also showed a similar IC₅₀ of 4.1 μM, suggesting that a significant portion of the binding energy results from hydrophobic interactions. acs.org

The kinetic parameter kcat/KM, which represents the catalytic efficiency of an enzyme, is also a critical factor in evaluating enzyme inhibitors. aklectures.combeilstein-journals.org Studies on thermolysin, a metalloendopeptidase, have investigated the pH dependences of kcat/Km for the hydrolysis of substrates containing phenylalanine. nih.gov The kcat/Km profile followed a simple bell-shaped curve, indicating the involvement of ionizable groups in the enzyme's active site. nih.gov

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Parameter | Value | Reference |

|---|---|---|---|---|

| 2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid | Butyrylcholinesterase (BChE) | % Inhibition | 72.42% | researchgate.net |

| 2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid | Acetylcholinesterase (AChE) | % Inhibition | 54.07% | researchgate.net |

| Glycine and Phenylalanine N-sulfonamides | Carbonic Anhydrase (hCA I, II, IV, XII) | Kᵢ | Nanomolar range | mdpi.comnih.gov |

| Phenyl-thiazolylurea-sulfonamide (Compound 7) | E. coli Phe-RS | IC₅₀ | <5 nM | nih.gov |

| Phenyl-thiazolylurea-sulfonamide (Compound 7) | H. influenzae Phe-RS | IC₅₀ | 10 nM | nih.gov |

| Phenyl-thiazolylurea-sulfonamide (Compound 4) | S. pneumoniae Phe-RS | IC₅₀ | 50 nM | nih.gov |

| Phenyl-thiazolylurea-sulfonamide (Compound 5) | S. pneumoniae Phe-RS | IC₅₀ | 40 nM | nih.gov |

| Tripeptide FmocGlu(OBn)-3-LNH2 | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ | 3.4 µM | acs.org |

| Tripeptide FmocGlu(OBn)-4-LNH2 | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ | 6.4 µM | acs.org |

| Tripeptide FmocGlu(OBn)-Phe-LNH2 | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ | 4.1 µM | acs.org |

Cellular-Based Biological Activity Assessments

The biological activities of this compound derivatives have been explored in various cellular assays, demonstrating their potential as anticancer, antiviral, and antimicrobial agents.

This compound analogs have shown promising cytotoxic effects against several human cancer cell lines. In one study, a series of these compounds demonstrated considerable reductions in cell viability across different cancer cell lines, with particularly notable effects in the A2780 ovarian cancer cell line. researchgate.net The IC₅₀ values for some of these compounds in the A2780 cell line were in the low micromolar and even nanomolar range, with the most potent compound, BTP, exhibiting an IC₅₀ of 0.7734 µM. researchgate.net Another series of twenty sulfonamides were evaluated for their in vitro cytotoxicity against human colon cancer (HT-29) and lung cancer (A549) cell lines. researchgate.net Replacing an amide group with a sulfonamide group was found to increase cytotoxicity, and compounds with long alkyl chains were two to three times more potent, with one compound showing IC₅₀ values of 27 µM and 28.7 µM for HT-29 and A549 cells, respectively. researchgate.net

Table 2: Cytotoxicity of this compound Analogs against A2780 Cancer Cell Line

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| TG | 1.914 | researchgate.net |

| TV | 20.21 | researchgate.net |

| TA | 20.45 | researchgate.net |

| TP | 4.643 | researchgate.net |

| BTG | 5.615 | researchgate.net |

| BTV | 1.047 | researchgate.net |

| BTA | 27.02 | researchgate.net |

| BTP | 0.7734 | researchgate.net |

| DTG | 21.5 | researchgate.net |

| DTV | 1.65 | researchgate.net |

| DTA | 2.89 | researchgate.net |

| DTP | 4.599 | researchgate.net |

The mechanism of anticancer activity for some this compound derivatives has been linked to their ability to interfere with the cell cycle. Research has indicated that certain sulfonamide compounds can induce a block in the transition from the G1 to the S phase of the cell cycle. researchgate.net This disruption of normal cell cycle progression can lead to the inhibition of cancer cell proliferation.

While specific data on the antiviral potency of "this compound" in cell-based assays is limited in the provided search results, the broader class of sulfonamides has been investigated for antiviral properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit HIV enzymes. nih.gov This suggests a potential avenue for research into the antiviral capabilities of this compound derivatives.

This compound derivatives have demonstrated significant antibacterial and antifungal properties. Phenyl-thiazolylurea-sulfonamides, which are potent inhibitors of bacterial Phe-RS, exhibit significant in vitro activity against various bacterial strains. nih.gov For example, one compound showed submicromolar Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus (0.4 µg/ml), Streptococcus pneumoniae (0.8 µg/ml), Haemophilus influenzae (0.4 µg/ml), and Moraxella catarrhalis (0.4 µg/ml) in a synthetic medium. nih.gov The antibacterial activity was found to be antagonized by increasing concentrations of phenylalanine in the culture medium, which is consistent with the competitive inhibition of Phe-RS. nih.gov

Table 3: Antibacterial Activity of a Phenyl-thiazolylurea-sulfonamide Derivative (Compound 4)

| Bacterial Strain | MIC (µg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.4 | nih.gov |

| Streptococcus pneumoniae | 0.8 | nih.gov |

| Haemophilus influenzae | 0.4 | nih.gov |

| Moraxella catarrhalis | 0.4 | nih.gov |

Future Directions and Research Gaps

Development of Phenylalanine-N-Sulfonamide Derivatives as Dual or Multi-Target Inhibitors

The complexity of many diseases, such as cancer, infections, and neurodegenerative disorders, often involves multiple biological pathways. This has spurred interest in polypharmacology, an approach that utilizes single chemical entities to modulate multiple targets simultaneously. nih.gov The structural versatility and broad bioactivity of sulfonamides make them ideal candidates for the development of multi-target agents. nih.gov

Recent research has demonstrated the potential of this compound derivatives as dual or multi-target inhibitors. For instance, a series of novel phenylalanine-derived carboxamides bearing a sulfonamide functionality were designed and synthesized, exhibiting both antimalarial and antioxidant properties. researchgate.net These compounds showed high binding affinity to the FKBP35 binding domain of Plasmodium falciparum and also demonstrated antioxidant potential. researchgate.net Another study focused on the design of dual-acting molecules for Central Nervous System (CNS) disorders, with some derivatives incorporating L-phenylalanine to target enzymes like carbonic anhydrase and cholinesterases. nih.gov The development of such multi-target agents offers a promising strategy for treating complex diseases. nih.govrsc.org

| Derivative Class | Targeted Activities | Investigated Targets | Reference |

| Phenylalanine-derived carboxamides | Antimalarial, Antioxidant | P. falciparum FKBP35, Peroxidase (PDB ID: IXAN) | researchgate.net |

| L-phenylalanine-containing sulfonamides | CNS disorders | Carbonic Anhydrases (CAs), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | nih.gov |

| Imine-linked sulfonamides | Antidiabetic | α-glucosidase, α-amylase | rsc.org |

Strategies for Overcoming Resistance Mechanisms to Sulfonamide-Based Compounds

The emergence of drug resistance is a significant challenge in the clinical use of sulfonamide-based antibiotics. tandfonline.com Bacteria can acquire resistance through mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), or by acquiring genes (sul) that encode for drug-insensitive DHPS variants. nih.govresearchgate.netbiorxiv.org

A key molecular mechanism of resistance involves a Phe-Gly sequence in the Sul enzymes (Sul1, Sul2, and Sul3), which discriminates against sulfonamides while retaining the ability to bind the natural substrate, p-aminobenzoic acid (pABA). nih.gov The phenylalanine residue within this sequence is crucial for conferring broad sulfonamide resistance. nih.govbiorxiv.org Understanding these resistance mechanisms at a molecular level is fundamental for designing new sulfonamides that can evade them. nih.gov

Strategies to overcome resistance include:

Developing novel sulfonamides: Creating new derivatives that are less susceptible to existing resistance mechanisms. nih.gov

Targeting alternative pathways: Designing inhibitors that act on different essential bacterial processes, thus bypassing the resistant DHPS enzyme.

Combination therapy: Using sulfonamides in conjunction with other antibiotics that have different mechanisms of action.

Overcoming resistance is a continuous battle, and ongoing research into the molecular basis of resistance is critical for the development of the next generation of sulfonamide-based therapies. tandfonline.com

Exploration of Novel this compound Pharmacophores and Bioisosteres

The exploration of novel pharmacophores and the use of bioisosteric replacement are key strategies in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. tcichemicals.com The sulfonamide group itself is often used as a bioisostere for carboxylic acids due to its similar acidity and structural features. tcichemicals.comcardiff.ac.uk